molecular formula C18H24BrNO2 B1521029 tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-40-4

tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1521029
CAS RN: 1160247-40-4
M. Wt: 366.3 g/mol
InChI Key: HPPMHQKNSCAUDK-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C18H24BrNO2 . It has a molecular weight of 366.3 and is also known by its CAS Number: 1160247-40-4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)18/h4-5,12H,6-11H2,1-3H3 . This indicates that the compound contains a spiro[indene-1,4’-piperidine] structure, with a bromine atom attached to the indene ring and a tert-butyl carboxylate group attached to the piperidine ring .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Research has demonstrated the synthesis of spiropiperidine-based acetyl-CoA carboxylase inhibitors. A notable study reported the streamlined synthesis of a novel N-2 tert-butyl pyrazolospirolactam core, highlighting a method that could potentially be applied to or inspire the synthesis and applications of tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate. This synthesis pathway is significant for developing novel ACC inhibitors, which could have implications in medical research, particularly in targeting metabolic disorders (Huard et al., 2012).

Convenient Synthetic Routes to Spiro Compounds

Another study focused on developing efficient synthetic routes to spiro compounds, starting from basic building blocks like 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This research underscores the versatility and potential of tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in synthesizing complex molecular structures, which could be valuable in pharmaceutical research and development (Freund & Mederski, 2000).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

Research into the asymmetric synthesis of piperidinedicarboxylic acid derivatives from basic amino acids like L-aspartic acid beta-tert-butyl ester demonstrates the chemical versatility and potential applications of tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in synthesizing enantiomerically pure compounds. This area of research is crucial for drug development, particularly in designing drugs with specific stereochemical configurations for better efficacy and reduced side effects (Xue et al., 2002).

Applications in Anticancer Drug Synthesis

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcases the potential application of tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and its derivatives in oncological research. The described synthetic method emphasizes the compound's role in the development of PI3K/AKT/mTOR pathway inhibitors, which are a focal point in cancer therapeutics due to their role in cell growth and survival (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMHQKNSCAUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=CC(=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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